Cyt-bd Inhibitor Scaffold Validation: Class-Level Potency in Anti-Tubercular SAR
The thieno[3,2-d]pyrimidin-4-amine scaffold, from which this azetidine compound is derived, has been validated as a cytochrome bd oxidase (Cyt-bd) inhibitor in *Mycobacterium tuberculosis*. In a head-to-head structure-activity relationship (SAR) study of 13 analogs, compounds demonstrated ATP depletion IC50 values ranging from 6 to 54 µM against *M. bovis* BCG and *M. tuberculosis* N0145 in the presence of the QcrB inhibitor Q203 [1]. This compound serves as a conformationally constrained variant, with the azetidine ring offering a distinct vector for improving potency and metabolic stability relative to the phenethylamine-substituted leads like compound 19 (IC50 6-18 µM) [1].
| Evidence Dimension | Mycobacterial ATP depletion (Cyt-bd inhibition) |
|---|---|
| Target Compound Data | Building block for synthesizing novel Cyt-bd inhibitors; potency dependent on final derivatization |
| Comparator Or Baseline | N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (Compound 19): ATP IC50 of 6 to 18 μM across M. bovis BCG and M. tuberculosis strains |
| Quantified Difference | N/A (Target compound is a precursor; provides a conformationally restricted azetidine core for analoging) |
| Conditions | ATP depletion assay in M. bovis BCG, M. tuberculosis H37Rv, and M. tuberculosis N0145 in the presence of 25 nM Q203 |
Why This Matters
Prioritizing this building block enables the synthesis of next-generation Cyt-bd inhibitors with potentially improved properties over the lead compound 19, leveraging the azetidine ring's metabolic stability advantages.
- [1] Hopfner, S. M., Lee, B. S., Kalia, N. P., Miller, M. J., Pethe, K., & Moraski, G. C. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry, 12(1), 73-77. View Source
